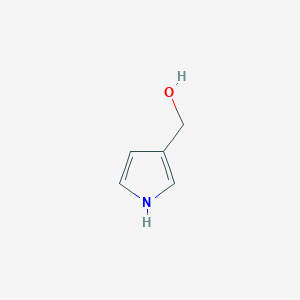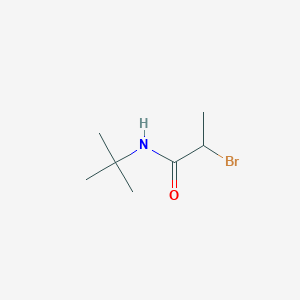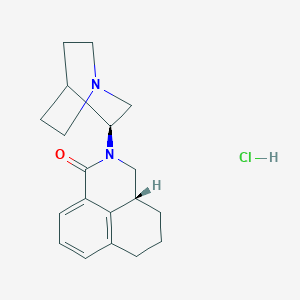
2,3-dihydro-1H-indene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-indene-1-carbaldehyde is a chemical compound that belongs to the family of indene derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde is not fully understood. However, it has been suggested that it may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It may also act as a radical scavenger, protecting cells from oxidative stress.
生化学的および生理学的効果
2,3-dihydro-1H-indene-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 2,3-dihydro-1H-indene-1-carbaldehyde in lab experiments is its versatility. It can be easily modified to create new compounds with different properties. However, one of the limitations of using 2,3-dihydro-1H-indene-1-carbaldehyde is its potential toxicity. Careful handling and disposal methods are necessary to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for the research and development of 2,3-dihydro-1H-indene-1-carbaldehyde. One possible direction is the development of new synthetic methods for the compound. Another possible direction is the exploration of its potential applications in the field of materials science. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde and its potential applications in the treatment of various diseases.
合成法
2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods, including the Povarov reaction, the Friedel-Crafts reaction, and the Grignard reaction. Among these methods, the Povarov reaction is the most commonly used method for synthesizing 2,3-dihydro-1H-indene-1-carbaldehyde. This method involves the reaction of an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
科学的研究の応用
2,3-dihydro-1H-indene-1-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
2,3-dihydro-1H-indene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJMDGRSJZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-1-carbaldehyde | |
CAS RN |
37414-43-0 |
Source


|
| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)




![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
